molecular formula C15H12N2OS2 B2828056 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide CAS No. 1705206-96-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide

Cat. No.: B2828056
CAS No.: 1705206-96-7
M. Wt: 300.39
InChI Key: BRZNEEMECBHGRB-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a thiophene ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide typically involves the condensation of 2-methylthiazole with a phenylthiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or DMF (dimethylformamide) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide is unique due to its combination of a thiazole ring, a phenyl group, and a thiophene ring.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNEEMECBHGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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